Alcaloidi di tipo Corynantheano
Corynanthean-type alkaloids represent a diverse class of indole derivatives, characterized by their unique structural features and pharmacological activities. These alkaloids are primarily isolated from the genera Corynanthe and related species within the family Piperaceae. They typically feature an indole nucleus with various functional groups attached, often including methoxy or hydroxyl substituents, which contribute to their complex chemical structure.
Structurally, corynanthean-type alkaloids exhibit a 2-(3-indolyl) ethylamine skeleton with characteristic modifications such as additional rings, substitutions, and sometimes a pyrrole ring. These modifications significantly influence their biological activity and pharmacological profile. For instance, some members of this class have shown significant potential in the treatment of neurological disorders due to their reported effects on serotonin receptors.
Due to their diverse structural features and versatile bioactivity, corynanthean-type alkaloids are of considerable interest for both academic research and pharmaceutical development. Their isolation from natural sources combined with synthetic modifications offers promising avenues for the discovery of new therapeutic agents.

Struttura | Nome chimico | CAS | MF |
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17alpha-Hydroxyyohimban-16alpha-carboxylic acid | 875845-00-4 | C20H24N2O3 |
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Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate | 1211543-01-9 | C32H36N2O9 |
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(+)-dihydrocorynantheine | 4684-43-9 | C22H28N2O3 |
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Reserpinic Acid Hydrochloride | 1910-70-9 | C22H28N2O5.HCl |
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Yohimbic acid hydrate | 207801-27-2 | C20H26N2O4 |
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Speciogynine | 4697-67-0 | C23H30N2O4 |
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(-)-Corynantheidine | 23407-35-4 | C22H28N2O3 |
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(3β,16E)-16,17-Didehydro-9,17-dimethoxycorynan-16-carboxylic acid methyl ester | 14509-92-3 | C23H30N2O4 |
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Sitsirikine | 1245-00-7 | C21H26N2O3 |
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Hirsuteine | 35467-43-7 | C22H26N2O3 |
Letteratura correlata
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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